An In-depth Technical Guide to the Core of Elliptinium
An In-depth Technical Guide to the Core of Elliptinium
For Researchers, Scientists, and Drug Development Professionals
Introduction and Origin
Elliptinium, a potent antineoplastic agent, is a derivative of the natural alkaloid ellipticine (B1684216).[1][2] Ellipticine was first isolated in the 1950s from the leaves of Ochrosia elliptica, an evergreen tree belonging to the Apocynaceae family, which is native to regions such as Australia and Southeast Asia.[3] Other plants from the Apocynaceae family, including Bleekeria vitensis, are also sources of this alkaloid.[1][2][4] Elliptinium acetate (B1210297), the salt form of elliptinium, has been developed for clinical use and is known by the brand name Celiptium.[4][5]
The core structure of elliptinium is a planar, polycyclic carbazole (B46965) ring system, which is crucial for its anticancer activity.[3] Its lipophilic nature allows it to readily penetrate biological membranes to exert its cytotoxic effects.[3] This guide provides a comprehensive overview of the core technical aspects of elliptinium, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
Elliptinium exerts its anticancer effects through a multi-modal mechanism, primarily targeting DNA integrity and essential cellular enzymes. The primary mechanisms of action are:
-
DNA Intercalation: The planar structure of elliptinium allows it to insert itself between the base pairs of the DNA double helix.[3][6] This intercalation distorts the DNA structure, thereby disrupting DNA replication and transcription, which are critical processes for rapidly dividing cancer cells.[3]
-
Topoisomerase II Inhibition: Elliptinium is a potent inhibitor of topoisomerase II, an enzyme essential for managing DNA supercoiling and untangling DNA strands during replication.[1][3][4] By stabilizing the topoisomerase II-DNA cleavable complex, elliptinium induces double-strand DNA breaks, ultimately leading to apoptosis.[1][4]
-
Generation of Reactive Oxygen Species (ROS): Elliptinium has been shown to generate ROS within cancer cells.[3] The resulting oxidative stress can cause further damage to DNA, proteins, and lipids, contributing to the cytotoxic effects of the drug.[3]
-
Modulation of Signaling Pathways: Elliptinium and its parent compound, ellipticine, have been demonstrated to influence key signaling pathways involved in cell survival and apoptosis, notably the p53 and Akt pathways.[7][8]
Quantitative Data
The following tables summarize the in vitro cytotoxicity of ellipticine, the parent compound of elliptinium, against various cancer cell lines and the clinical efficacy of elliptinium acetate in patients with advanced breast cancer.
Table 1: In Vitro Cytotoxicity of Ellipticine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H187 | Small Cell Lung Cancer | ~2.76 |
| KB | Oral Epidermoid Carcinoma | ~1.7 |
| HepG2 | Hepatocellular Carcinoma | 4.1[8] |
| MCF-7 | Breast Adenocarcinoma | ~1[6] |
| U87MG | Glioblastoma | ~1[6] |
| IMR-32 | Neuroblastoma | <1[6] |
| UKF-NB-4 | Neuroblastoma | <1[6] |
| UKF-NB-3 | Neuroblastoma | <1[6] |
| HL-60 | Leukemia | <1[6] |
| CCRF-CEM | Leukemia | ~4[6] |
Note: IC50 values are the half-maximal inhibitory concentrations and can vary depending on the experimental conditions. The data for NCI-H187 and KB cells are derived from a study on ellipticine derivatives where ellipticine was used as a standard.[5]
Table 2: Clinical Efficacy of Elliptinium Acetate in Advanced Breast Cancer
| Study Design | Treatment Regimen | Number of Patients | Overall Response Rate | Key Side Effects | Reference |
| Phase II | 100 mg/m²/week | 74 | 19% | Mild to moderate nausea, mouth dryness, hemolysis, cumulative renal toxicity.[9] | [9] |
| Phase II | 100 mg/m² x 3 days every 3 weeks | 18 | 11% (2/18) | Myelosuppression, renal insufficiency, and thrombophlebitis were rare. | [10][11] |
| Phase II Salvage Treatment | 80 mg/m² daily for 3 days every 21 days | 80 | 18% | Moderate to severe xerostomia (10%). No hemolytic reactions were detected. | [3] |
| Phase II Combination Therapy | Elliptinium acetate (80 mg/m²/day) + Vinblastine (B1199706) (2 mg/m²/day) for 3 days every 4 weeks | 29 (measurable disease) | 31% (partial response) | Dry mouth, vomiting, neutropenia, muscle cramps, thrombosis, weight loss, fatigue.[4] | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of Elliptinium.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Elliptinium in a cancer cell line.
-
Cell Seeding:
-
Culture cancer cells in a suitable medium to 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of Elliptinium acetate in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the Elliptinium stock solution in the culture medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Elliptinium. Include a vehicle control (medium with the solvent at the highest concentration used) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[12]
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the Elliptinium concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software.
-
DNA Intercalation Assay (Ethidium Bromide Displacement Assay)
This assay determines the ability of Elliptinium to intercalate into DNA by measuring the displacement of ethidium (B1194527) bromide.
-
Preparation of DNA Solution:
-
Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl buffer).
-
Add ethidium bromide to the DNA solution to a final concentration that gives a stable fluorescence reading.
-
-
Fluorescence Measurement:
-
Place the DNA-ethidium bromide solution in a fluorescence cuvette.
-
Measure the initial fluorescence intensity using a spectrofluorometer (excitation at ~520 nm, emission at ~600 nm).
-
-
Compound Titration:
-
Prepare a stock solution of Elliptinium acetate.
-
Add increasing concentrations of Elliptinium to the cuvette containing the DNA-ethidium bromide complex.
-
After each addition, mix gently and record the fluorescence intensity.
-
-
Data Analysis:
-
A decrease in fluorescence intensity indicates that Elliptinium is displacing ethidium bromide from the DNA, suggesting intercalation.
-
Plot the fluorescence intensity against the concentration of Elliptinium.
-
The concentration of Elliptinium that causes a 50% reduction in fluorescence can be determined.
-
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay assesses the inhibitory effect of Elliptinium on the decatenation activity of topoisomerase II.
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing kinetoplast DNA (kDNA), ATP, and topoisomerase II assay buffer in a microcentrifuge tube.[13]
-
Add varying concentrations of Elliptinium to the reaction tubes. Include a no-drug control and a no-enzyme control.
-
-
Enzyme Reaction:
-
Reaction Termination and Sample Preparation:
-
Agarose (B213101) Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).[15]
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in faster-migrating minicircles.
-
In the presence of an effective inhibitor like Elliptinium, the kDNA will remain catenated and will not enter the gel or will migrate as a high molecular weight band.
-
Signaling Pathways and Visualizations
Elliptinium and its parent compound, ellipticine, induce apoptosis through the modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms.
Caption: General mechanism of action of Elliptinium leading to apoptosis.
Caption: Elliptinium-induced p53-dependent mitochondrial apoptosis pathway.
Caption: Experimental workflow for evaluating the anticancer activity of Elliptinium.
References
- 1. Ellipticine induces apoptosis in T-cell lymphoma via oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-genotoxic anti-neoplastic effects of ellipticine derivative NSC176327 in p53-deficient human colon carcinoma cells involve stimulation of p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II study of elliptinium acetate salvage treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II study of a combination of elliptinium and vinblastine in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AID 613247 - Ratio of Ellipticine IC50 to compound IC50 for human NCI-H187 cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ellipticine-induced apoptosis depends on Akt translocation and signaling in lung epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II study of elliptinium in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elliptinium: phase II study in advanced measurable breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. profiles.foxchase.org [profiles.foxchase.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. topogen.com [topogen.com]
